molecular formula C14H11FO3 B6328990 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid CAS No. 938181-74-9

3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

Cat. No. B6328990
CAS RN: 938181-74-9
M. Wt: 246.23 g/mol
InChI Key: YUNBJPVOGUIYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid, also known as FPOB, is a compound in the field of medicinal chemistry. It has a CAS Number of 938181-74-9 and a molecular weight of 246.24 . The IUPAC name for this compound is 2-(benzyloxy)-3-fluorobenzoic acid .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid is C14H11FO3 . The InChI code for this compound is 1S/C14H11FO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 404.0±30.0 °C and a predicted density of 1.289±0.06 g/cm3 . Its pKa is predicted to be 3.14±0.36 . It is a solid at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNBJPVOGUIYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

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